Differential Cytotoxicity: Tigloylgomisin H Demonstrates Cell Line-Specific Antiproliferative Activity
Tigloylgomisin H, an ester derivative of Gomisin H, exhibited potent and selective cytotoxicity against HeLa human cervical carcinoma cells, with an IC50 value of 1.46 μM [1]. In contrast, angeloylgomisin O (structurally distinct with an angeloyl ester) demonstrated IC50 values of 8.00 μM against HL-60 leukemia cells and 7.37-8.00 μM range in the same assay panel, while chamigrenal (compound 6) showed only weak activity against MCF-7 breast cancer cells (IC50 30.50 μM) [1]. These values were obtained from the same head-to-head screening of 15 Schisandra-derived compounds using HL-60, HeLa, and MCF-7 cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.46 μM (HeLa) |
| Comparator Or Baseline | Angeloylgomisin O: 8.00 μM (HL-60), 7.37 μM (HL-60 alternative assay); Chamigrenal: 30.50 μM (MCF-7) |
| Quantified Difference | Tigloylgomisin H is 5.5-fold more potent against HeLa than angeloylgomisin O against HL-60; 20.9-fold more potent than chamigrenal against MCF-7 |
| Conditions | HL-60 (human leukemia), HeLa (human cervical carcinoma), and MCF-7 (breast cancer) cell lines; 48-72 hour exposure; MTT or SRB assay |
Why This Matters
For researchers screening anticancer lignans, tigloylgomisin H offers superior potency against cervical carcinoma models compared to related compounds from the same plant extract.
- [1] Min BS, Kim YH, Tomiyama M, et al. The antiproliferative effects of compounds isolated from Schisandra chinensis. Korean Journal of Food Science and Technology. 2014;46(6):739-744. View Source
